molecular formula C16H19N5O3 B2708262 4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380141-10-4

4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2708262
CAS RN: 2380141-10-4
M. Wt: 329.36
InChI Key: HKMAZUCQPNSPSA-UHFFFAOYSA-N
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Description

4-(1,5-Dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agricultural, medical, and environmental. DMPP is a heterocyclic organic compound that belongs to the class of pyrazole and piperazine derivatives.

Mechanism of Action

The mechanism of action of DMPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in nitrification, as well as modulating the activity of certain neurotransmitters in the brain. DMPP has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects, including reducing the activity of certain enzymes involved in nitrification, modulating the activity of certain neurotransmitters in the brain, and exhibiting antioxidant properties. DMPP has also been shown to have potential anticancer and neuroprotective effects, although more research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, DMPP also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several potential future directions for research on DMPP, including further investigation of its potential as a nitrification inhibitor in agriculture, as well as its potential as a therapeutic agent for neurological disorders and cancer. Additional studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of DMPP, as well as its potential limitations and toxicity. Finally, research on the synthesis and production of DMPP may also be of interest, particularly in developing more efficient and cost-effective methods of synthesis.

Synthesis Methods

DMPP can be synthesized via several methods, including the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as well as the reaction of 1-(2-methoxypyridin-4-yl)piperazine-2,4-dione with 1,5-dimethylpyrazole-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a suitable solvent and a catalyst under controlled conditions.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields. In the agricultural sector, DMPP has been shown to be an effective nitrification inhibitor, which can reduce nitrogen losses from fertilizers and improve crop yields. In the medical field, DMPP has been investigated for its potential as an anticancer agent, as well as a treatment for neurological disorders such as Parkinson's disease. DMPP has also been studied for its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated soils and water.

properties

IUPAC Name

4-(1,5-dimethylpyrazole-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-8-13(18-19(11)2)16(23)20-6-7-21(15(22)10-20)12-4-5-17-14(9-12)24-3/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMAZUCQPNSPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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